molecular formula C10H13N3O2 B13110684 N-Methyl-4-(ureidomethyl)benzamide

N-Methyl-4-(ureidomethyl)benzamide

Cat. No.: B13110684
M. Wt: 207.23 g/mol
InChI Key: ZXBHPAZBPGGROC-UHFFFAOYSA-N
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Description

Contextualization within the Broader Chemical Landscape of Benzamide (B126) and Urea (B33335) Derivatives

The structure of N-Methyl-4-(ureidomethyl)benzamide incorporates two key pharmacophores: benzamide and urea. Benzamides are derivatives of benzoic acid and are recognized for their diverse biological activities. ontosight.aiontosight.airesearchgate.net They are integral to the development of pharmaceuticals, agrochemicals, and materials science. ontosight.ai The specific substitutions on the benzamide core can greatly influence its biological and chemical properties. ontosight.ai

Similarly, urea derivatives are a class of organic compounds that have been extensively studied for their therapeutic potential. ontosight.ai The urea functional group is a key feature in numerous bioactive compounds and approved drugs. researchgate.net Its ability to form stable hydrogen bonds with biological targets is a crucial aspect of its utility in medicinal chemistry. The presence of both these moieties in this compound suggests a potential for multifaceted chemical interactions and applications.

Historical Development of Benzamide and Urea Scaffolds in Chemical Research

The journey of urea research began with its discovery in urine in the 18th century by scientists like Herman Boerhaave and Hilaire Rouelle. wikipedia.org A pivotal moment in chemistry occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic materials, challenging the then-prevalent theory of vitalism. wikipedia.orgnih.gov This breakthrough laid the foundation for modern organic chemistry. The first urea-based drug, Suramin, was introduced to clinics a century later and was initially used to treat trypanosomiasis (sleeping sickness). frontiersin.org Since then, the urea scaffold has become a privileged structure in medicinal chemistry. frontiersin.org

The history of benzamides in medicinal chemistry is also rich, with derivatives being explored for a wide range of biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. For instance, Sulpiride, a benzamide derivative, is used in the treatment of schizophrenia and major depressive disorder. wikipedia.org The continuous exploration of benzamide derivatives has led to the discovery of potent and selective therapeutic agents. nih.gov

Significance of the this compound Scaffold in Academic Inquiry

The this compound scaffold, by combining the features of both benzamides and ureas, presents a compelling subject for academic investigation. The "benzamidomethyl" moiety, in particular, has been a focus of research due to its potential applications in pro-drug design. researchgate.net The synthesis of related structures, such as N-benzamidomethyl-4-toluenesulfonamide, has been explored through various synthetic routes, highlighting the chemical versatility of this structural motif. indexcopernicus.com

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, the foundational importance of its constituent parts, the benzamide and urea scaffolds, underscores its potential significance. The N-methylbenzamide component, for example, has been studied for its chemical properties and potential as a phosphodiesterase inhibitor. sigmaaldrich.com The broader class of N-methylbenzamides are also used as intermediates in the synthesis of various pharmaceuticals and in material science. chemicalbook.com

The academic interest in compounds like this compound lies in the potential for synergistic or novel properties arising from the combination of the two well-established pharmacophores. Further research into its synthesis, and chemical properties is warranted to fully elucidate its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-[(carbamoylamino)methyl]-N-methylbenzamide

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)8-4-2-7(3-5-8)6-13-10(11)15/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,15)

InChI Key

ZXBHPAZBPGGROC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNC(=O)N

Origin of Product

United States

Synthetic Methodologies for N Methyl 4 Ureidomethyl Benzamide and Its Derivatives

Retrosynthetic Analysis of the N-Methyl-4-(ureidomethyl)benzamide Structure

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnections can be made at the amide and urea (B33335) linkages.

A logical retrosynthetic approach would first disconnect the amide bond, leading to 4-(ureidomethyl)benzoic acid and methylamine. This is a common and reliable bond formation. Subsequently, the ureidomethyl group can be disconnected at the C-N bond of the urea, suggesting a reaction between a 4-(aminomethyl)benzoic acid derivative and a source of the urea carbonyl group. An alternative disconnection of the ureidomethyl group could involve breaking the benzylic C-N bond, which would lead to a benzamide (B126) derivative and a ureidomethylating agent. This analysis reveals two key fragments for the synthesis: a substituted benzoic acid or benzamide core and a reagent to introduce the ureidomethyl group.

Established Synthetic Routes for Benzamide Core Formation

The formation of the benzamide core is a critical step in the synthesis of this compound. Several well-established methods can be employed for this transformation.

Amidation Reactions

Direct amidation of a carboxylic acid with an amine is a straightforward approach to forming the benzamide linkage. researchgate.netyoutube.com This reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. researchgate.netnih.gov Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation under mild conditions. acs.org Another method involves the reaction of a carboxylic acid with urea in the presence of a catalyst like boric acid. youtube.comresearchgate.net

Reagent/CatalystReaction ConditionsYieldReference
I2–TBHPOxidative amidation of benzylaminesGood researchgate.net
B(OCH2CF3)3MeCN, 80 °CHigh acs.org
Boric AcidSolvent-free, heatGood researchgate.net
DIC/HOBtCl2CH2CH2Cl243% (for a similar compound) nih.gov

Acyl Chloride Intermediates

An alternative and often highly efficient route to benzamides involves the use of acyl chloride intermediates. slideshare.nettifr.res.inyoutube.com The carboxylic acid is first converted to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride then readily reacts with an amine, such as methylamine, to form the desired benzamide. libretexts.org This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. tifr.res.in

The Schotten-Baumann reaction is a classic example of this method, where an acyl chloride reacts with an amine in the presence of a base. tifr.res.in

ReactantsConditionsProductReference
Benzoyl chloride, Aniline (B41778)Basic medium, low temperatureBenzanilide (B160483) tifr.res.in
Ethanoyl chloride, MethylamineConcentrated aqueous solutionN-methylethanamide libretexts.org

Strategies for Ureidomethyl Moiety Introduction

The introduction of the ureidomethyl group is the second key transformation in the synthesis of this compound. This can be achieved through various strategies that focus on forming the urea linkage or by direct benzamidomethylation.

Urea Linkage Formation

The formation of the urea functional group is a well-documented process in organic synthesis. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgacs.org Several methods are available to construct the ureidomethyl moiety.

One common approach is the reaction of an amine with an isocyanate. commonorganicchemistry.com In the context of this compound synthesis, this would involve reacting a 4-(aminomethyl)benzamide (B1271630) derivative with an isocyanate. Another method involves the reaction of an amine with a carbamate, such as an isopropenyl carbamate. commonorganicchemistry.com The Curtius rearrangement of an acyl azide (B81097) can also be utilized to generate an isocyanate in situ, which can then be trapped by an amine to form the urea. organic-chemistry.org

ReactantsProductKey FeaturesReference
Amine + IsocyanateUreaSimple, no base required commonorganicchemistry.com
Amine + CarbamateUreaIsopropenyl carbamates are effective commonorganicchemistry.com
Acyl azide (via Curtius Rearrangement) + AmineUreaIn situ generation of isocyanate organic-chemistry.org
Primary amide + Phenyliodine diacetate + Ammonia sourceN-substituted ureaHofmann rearrangement of the amide organic-chemistry.org

Benzamidomethylation Reactions Utilizing Quaternary Ammonium (B1175870) Salts or Amines

Benzamidomethylation offers a direct route to introduce the benzamidomethyl group onto a substrate. mdpi.com This can be particularly useful if the benzamide core is constructed first. While not a direct synthesis of the ureidomethyl group, this strategy highlights the reactivity of the benzylic position. khanacademy.org

Reactions involving (benzamidomethyl)triethylammonium chloride have been used for the benzamidomethylation of thiols, amines, and carboxylic acids. mdpi.com These reactions are often performed in water at room temperature in the presence of a base like triethylamine. mdpi.com The use of quaternary ammonium salts as catalysts or reagents in various organic transformations is a growing area of interest. nih.govmountsinai.orgmst.dk

While direct benzamidomethylation to form a ureido linkage is less common, the principles of activating the benzylic position can be adapted. For instance, a precursor like 4-(halomethyl)benzamide could potentially react with urea or a urea equivalent to form the desired product.

N-Methylation Techniques for Benzamide Nitrogen

The introduction of a methyl group onto the nitrogen atom of a benzamide is a critical step in the synthesis of the target compound. Several methods are available for the N-methylation of amides, ranging from classical approaches to more modern, greener alternatives.

One common strategy involves the use of methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, these reagents are often toxic. A safer and more convenient method utilizes quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) as solid methylating agents. organic-chemistry.org This approach offers high yields and excellent monoselectivity for the N-methylation of primary amides. organic-chemistry.org The reaction is typically carried out in a solvent like toluene (B28343) with a base such as cesium carbonate (Cs₂CO₃). organic-chemistry.org

Another approach is the use of formic acid as a methylating agent in the presence of a palladium catalyst supported on indium(III) oxide (Pd/In₂O₃). researchgate.net This method is notable for being additive-free and provides good to excellent yields for the N-methylation of aromatic primary amides. researchgate.net

More recently, green chemistry approaches have favored the use of less hazardous methylating agents. For instance, dimethyl carbonate in the presence of a suitable catalyst has emerged as an eco-friendly option for N-methylation. chemicalbook.com

A plausible synthetic sequence could involve the N-methylation of a pre-existing 4-(ureidomethyl)benzamide. The choice of method would depend on the stability of the ureidomethyl group under the reaction conditions.

Table 1: Comparison of N-Methylation Techniques for Benzamides

MethodMethylating AgentCatalyst/BaseAdvantagesDisadvantages
Quaternary Ammonium SaltsPhenyl trimethylammonium iodide (PhMe₃NI)Cesium carbonate (Cs₂CO₃)High selectivity, safe, easy to handle organic-chemistry.orgStoichiometric use of reagent
Formic Acid MethylationFormic acidPd/In₂O₃Additive-free, sustainable C1 source researchgate.netRequires a specific catalyst
Classical AlkylationMethyl iodide, Dimethyl sulfateStrong base (e.g., NaH)Well-establishedToxic reagents, potential for over-methylation
Green MethylationDimethyl carbonateVarious catalystsEco-friendlyMay require specific catalysts and conditions

Functionalization of the Benzene (B151609) Ring and Side Chains

The synthesis of this compound necessitates the functionalization of the benzene ring at the para position with a ureidomethyl group. This can be achieved through a multi-step process.

A common starting material for such a synthesis would be a 4-substituted benzoic acid derivative. For example, one could start with 4-(aminomethyl)benzoic acid. nih.gov This intermediate can be synthesized from 4-(bromomethyl)benzoic acid esters via reaction with an appropriate amine source, followed by hydrolysis of the ester. nih.gov

Once 4-(aminomethyl)benzoic acid is obtained, the urea moiety can be introduced. A straightforward method involves the reaction of the aminomethyl group with an isocyanate or by reacting it with phosgene (B1210022) or a phosgene equivalent to form an isocyanate in situ, which is then reacted with ammonia. A more direct approach could be the reaction of the aminomethyl group with a salt of isocyanic acid, such as potassium isocyanate, in an aqueous solution.

Alternatively, a "green" method for the synthesis of the primary amide from a carboxylic acid involves the use of urea in the presence of boric acid as a catalyst under solvent-free conditions. semanticscholar.org This could be applied to 4-ureidobenzoic acid to form 4-ureidobenzamide, which could then be N-methylated. 4-ureidobenzoic acid itself can be synthesized, providing a key intermediate. chemsynthesis.com

Another synthetic route could start with the synthesis of 4-(aminomethyl)-N-methylbenzamide hydrochloride, a commercially available compound. sigmaaldrich.com The primary amino group of this molecule could then be converted to the corresponding urea.

Table 2: Potential Synthetic Routes to this compound

RouteStarting MaterialKey IntermediatesKey Reactions
A4-(Aminomethyl)benzoic acid4-(Ureidomethyl)benzoic acidUrea formation, Amidation, N-methylation
B4-(Ureidobenzoic acid)4-(Ureidomethyl)benzamideAmidation, N-methylation
C4-(Aminomethyl)-N-methylbenzamide-Urea formation

Stereoselective Synthesis Approaches for Chiral Derivatives (If applicable)

Currently, there is no specific information in the surveyed literature regarding the stereoselective synthesis of chiral derivatives of this compound. Chirality in such a molecule could be introduced by incorporating a chiral center in a substituent on the benzene ring, the urea moiety, or by creating atropisomerism through restricted rotation of the N-aryl bond, although the latter is less likely for this specific structure.

In a broader context, stereoselective synthesis of chiral amides is a well-developed field. organic-chemistry.orgnih.gov Should a chiral derivative of this compound be desired, one could employ chiral auxiliaries or catalysts. For instance, if a chiral amine were used in the amidation step, a diastereomeric mixture could be formed and subsequently separated. Alternatively, asymmetric catalysis could be employed to introduce chirality at a specific position. nih.gov

Bioinspired stereoselective synthesis is another emerging area that could be applicable. elsevierpure.com However, without a specific chiral target, these remain general considerations.

Novel Synthetic Methodologies and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for amides and their derivatives. unibo.itrsc.org For the synthesis of this compound, several green chemistry aspects can be considered.

Solvent-Free Reactions: As mentioned earlier, the synthesis of amides from carboxylic acids and urea can be performed under solvent-free conditions using boric acid as a catalyst. semanticscholar.org This significantly reduces solvent waste. Another approach involves the use of vinyl benzoate (B1203000) for the direct introduction of a benzamido-moiety under solvent- and activation-free conditions. researchgate.net

Catalytic Methods: The use of catalysts, especially those that are reusable and operate under mild conditions, is a cornerstone of green chemistry. For the amidation step, a green and efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst. researchgate.net For the N-methylation step, the use of a recyclable Pd/In₂O₃ catalyst with formic acid as a C1 source is a greener alternative to traditional methylating agents. researchgate.netrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that avoid the use of protecting groups and stoichiometric reagents are preferred.

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. rsc.org While not yet reported for this specific molecule, biocatalytic methods could offer a highly selective and environmentally benign synthetic route in the future.

Table 3: Green Chemistry Approaches in Benzamide Synthesis

Green Chemistry PrincipleApplication in SynthesisExample
Waste PreventionSolvent-free reactionsAmidation of carboxylic acids with urea using boric acid catalyst semanticscholar.org
Atom EconomyDirect C-H functionalizationNot directly applicable from searches for this specific synthesis
Safer Solvents and AuxiliariesUse of water or benign solventsSynthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide in aqueous media researchgate.net
Design for Energy EfficiencyUltrasonic irradiationDirect condensation of benzoic acids and amines researchgate.net
Use of Renewable FeedstocksUse of formic acid as a C1 sourceN-methylation of amides researchgate.net
CatalysisUse of reusable catalystsPd/In₂O₃ for N-methylation, solid acid catalyst for amidation researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization of N Methyl 4 Ureidomethyl Benzamide

Infrared (IR) Spectroscopy for Functional Group Identification

Specific vibrational frequencies for the characteristic functional groups (C=O of the amide and urea (B33335), N-H stretching and bending) of N-Methyl-4-(ureidomethyl)benzamide are not available in the reviewed sources.

Until this compound is synthesized and its analytical data is published, a comprehensive and accurate article on its spectroscopic and analytical characterization cannot be generated.

X-ray Crystallography for Solid-State Molecular Conformation (Applicable to related derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state. Although a crystal structure for this compound is not available, analysis of related benzamide (B126) and urea compounds provides insight into the likely conformational features.

In a study of 4-Methyl-N-(4-methylphenyl)benzamide , the amide group was found to have an anti conformation. nih.gov The central amide group is not coplanar with the benzoyl ring, exhibiting a dihedral angle of 32.3(5)°. nih.gov Furthermore, the benzoyl and aniline (B41778) rings are significantly twisted with respect to each other, forming a dihedral angle of 59.6(5)°. nih.gov This non-planar conformation is a common feature in benzanilide (B160483) structures. Molecules in the crystal lattice are linked into infinite chains through N—H⋯O hydrogen bonds. nih.gov

Similarly, the crystal structure of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea reveals that the non-hydrogen atoms are nearly coplanar. nih.gov In its crystal structure, molecules are connected by N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov The study of a series of N-Aryl-N′-4-Nitrophenyl Ureas has shown that hydrogen bonding patterns can be classified into two main types: those forming a "urea tape" structure via N−H···O hydrogen bonds, and those where the N–H donors interact with other acceptor groups like nitro groups or solvent molecules. researchgate.net

The conformation of diaryl ureas can also be influenced by the substituents on the aryl rings. For instance, in N,N′-diphenyl-N,N′-diethylurea, both phenyl groups are in a trans position relative to the carbonyl oxygen. researchgate.net The conformation of such molecules can range from a "linear" trans-trans (Z,Z) conformation to a "syn-structure" (E-conformation), which can be influenced by factors like π-π stacking interactions between aromatic rings. researchgate.net

Below is a table summarizing key crystallographic data for some related benzamide and urea derivatives.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-Methyl-N-(4-methylphenyl)benzamideMonoclinicP2₁/c13.3236(5)5.3591(2)17.3525(6)92.248(3) nih.gov
N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)ureaMonoclinicP2₁/c6.8740(3)12.5840(7)14.6861(5)101.622(3) nih.gov
N,N′-Diethyl-N,N′-diphenylureaMonoclinicP2₁/c10.42(1)16.86(2)10.66(1)125.27(5) researchgate.net

Chromatographic Methods for Purity Assessment and Identification (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of compounds in a mixture. It is widely used for purity assessment of synthetic compounds and for studying their metabolic fate. For a compound like this compound, LC-MS would be the method of choice for confirming its identity and determining its purity.

The general approach involves developing a liquid chromatography method that can separate the target compound from any impurities or related substances. This is often followed by detection with a mass spectrometer, which provides mass-to-charge ratio (m/z) information, confirming the molecular weight of the compound and providing structural information through fragmentation analysis (MS/MS).

For instance, a validated LC-MS/MS method was developed for the quantification of MS-275 , a synthetic benzamide histone deacetylase inhibitor, in human plasma. nih.gov This method utilized a Zorbax SB-Phenyl column with a mobile phase consisting of methanol (B129727) and 10 mM ammonium (B1175870) formate (B1220265) (pH 2.9) and detection by mass spectrometry with electrospray ionization. nih.gov The method demonstrated good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies. nih.gov

In another example, thin-layer chromatography (TLC) has been used for the identification of benzamide derivative neuroleptics such as amisulpride, sulpiride, and tiapride (B1210277) in biological fluids. nih.gov While not as powerful as LC-MS, TLC can be a useful preliminary analytical tool.

The analysis of polar small molecules by LC-MS can sometimes be challenging. In such cases, derivatization with reagents like benzoyl chloride can be employed to improve sensitivity and selectivity. chromatographyonline.com This technique has been successfully applied in metabolomics and neuroscience research to analyze a wide range of small molecules, including neurotransmitters. chromatographyonline.com

A typical LC-MS/MS method for the analysis of related compounds involves protein precipitation for sample clean-up, followed by injection onto a reverse-phase column. thermofisher.com A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly used. nih.govthermofisher.com Detection is achieved using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for high sensitivity and selectivity. thermofisher.com

The table below outlines typical parameters for an LC-MS method that could be adapted for the analysis of this compound, based on methods for related compounds.

ParameterTypical ConditionsReference
LC System UltiMate 3000 RS LC system or similar thermofisher.com
Column Zorbax SB-Phenyl (4.6 × 75mm, 3.5 μm) or Hypersil GOLD (50 × 2.1 mm, 1.9 µm) nih.govthermofisher.com
Mobile Phase A 10 mM ammonium formate (pH 2.9) or 0.1% formic acid in water nih.govthermofisher.com
Mobile Phase B Methanol or Acetonitrile nih.govthermofisher.com
Gradient Gradient elution tailored to the specific analyte and matrix thermofisher.com
MS Detector Triple quadrupole mass spectrometer thermofisher.com
Ionization Heated Electrospray Ionization (HESI) thermofisher.com
Detection Mode Selected Reaction Monitoring (SRM) thermofisher.com

Computational and Theoretical Investigations of N Methyl 4 Ureidomethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For benzamide (B126) and urea (B33335) derivatives, these calculations provide insights into:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating orbital energies (HOMO-LUMO gaps), which are crucial for understanding chemical reactivity and stability.

Charge Distribution: Mapping the electrostatic potential to identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Quantum Chemical Calculation Data for a Benzamide Analog

ParameterCalculated Value (Representative Benzamide)Significance
Dipole Moment 3.5 DIndicates the molecule's overall polarity.
HOMO-LUMO Energy Gap 5.2 eVRelates to chemical reactivity and stability.
Mulliken Atomic Charges C=O Carbon: +0.4e, Amide Nitrogen: -0.6eHighlights centers of reactivity.

Note: The data in this table is representative of a generic benzamide derivative and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations offer a dynamic view of molecules, tracking their movements and interactions over time. For benzamide and urea-containing compounds, MD simulations are instrumental in:

Conformational Sampling: Exploring the different shapes a molecule can adopt and their relative energies.

Solvation Effects: Understanding how the surrounding solvent influences the molecule's structure and behavior.

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as proteins or other small molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide and urea derivatives, which are common scaffolds in medicinal chemistry, QSAR models are developed to:

Predict the biological activity of newly designed compounds.

Identify the key molecular features that contribute to or detract from activity.

Guide the optimization of lead compounds to enhance their potency.

Table 2: Example of a QSAR Model for a Series of Benzamide-Based Enzyme Inhibitors

DescriptorCoefficientInterpretation
LogP (Lipophilicity) +0.75Increased lipophilicity is positively correlated with activity.
Molecular Weight -0.20Increased molecular size is slightly detrimental to activity.
Hydrogen Bond Donors +1.50The presence of hydrogen bond donors significantly enhances activity.

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. For drug discovery projects involving benzamide and urea derivatives, docking is used to:

Predict the binding mode and affinity of a compound to its biological target.

Screen large virtual libraries of compounds to identify potential hits.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Table 3: Typical Molecular Docking Results for a Urea-Based Ligand

ParameterResultImplication
Binding Affinity -8.5 kcal/molIndicates a strong predicted binding to the target protein.
Key Interacting Residues Asp145, Tyr200, Arg250Identifies the specific amino acids in the binding site involved in interactions.
Hydrogen Bonds Urea N-H with Asp145 backbone C=OBenzamide C=O with Arg250 side chainHighlights critical interactions for binding.

Note: The data presented is a representative example from a typical molecular docking study.

Cheminformatics and Data Mining within Benzamide and Urea Chemical Spaces

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.govnvidia.com For the vast chemical spaces of benzamide and urea derivatives, these tools are employed to:

Analyze Structural Diversity: To understand the variety of chemical structures within a given library of compounds. mdpi.comnih.gov

Identify Privileged Scaffolds: To find core structures that are frequently found in active compounds against a range of biological targets.

Perform Similarity Searching: To find compounds with similar properties to a known active molecule. nvidia.com

The exploration of chemical space can be visualized through techniques like principal component analysis (PCA), which can help in understanding the distribution of different classes of molecules based on their physicochemical properties. mdpi.comnih.gov

Virtual Screening and Rational Ligand Design Principles

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov For scaffolds like benzamides and ureas, the principles of rational ligand design are applied to:

Structure-Based Virtual Screening: Docking large compound libraries into the binding site of a target protein to identify potential binders. nih.govnih.gov

Ligand-Based Virtual Screening: Using the structure of a known active compound to find other molecules with similar properties.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

These computational strategies significantly accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test, saving time and resources. uni-bonn.de

Structure Activity Relationship Sar Studies of N Methyl 4 Ureidomethyl Benzamide Derivatives

Impact of Substituents on the Benzamide (B126) Phenyl Ring

The benzamide phenyl ring is a key structural feature that can be modified to modulate the activity of N-Methyl-4-(ureidomethyl)benzamide derivatives. The nature, position, and electronic properties of substituents on this ring can lead to significant changes in biological efficacy.

The position of a substituent on the benzamide phenyl ring—ortho, meta, or para—can have a profound impact on the compound's activity. wikipedia.orgmasterorganicchemistry.comyoutube.com This is largely due to the altered electronic distribution within the ring and potential steric interactions with the target protein.

Generally, electron-donating groups are ortho/para-directing, while electron-withdrawing groups are meta-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.com In the context of drug-receptor interactions, the placement of a substituent determines how it will interact with specific pockets or residues within the binding site. For instance, a substituent in the para position is at the opposite end of the ring from the point of attachment of the ureidomethyl group and may interact with a different region of the binding site than a substituent in the ortho or meta position. wikipedia.org

In studies of related benzamide derivatives, it has been observed that substitution at the ortho position can be critical for activity, potentially by influencing the conformation of the amide bond or by directly interacting with the target. nih.gov Conversely, in other systems, para substitution has been found to be optimal. acs.org The ideal substitution pattern is highly dependent on the specific biological target.

Table 1: Positional Effects of Phenyl Ring Substituents on Activity

PositionGeneral Effect on ActivityRationale
Ortho Can be critical for activity; may also introduce steric hindrance.Influences amide bond conformation and can directly interact with the target. nih.gov
Meta Often leads to a different activity profile compared to ortho/para isomers.Alters electronic distribution and directs interactions to different binding site regions. masterorganicchemistry.com
Para Frequently optimal for activity, depending on the target.Allows for interaction with distinct pockets in the binding site without sterically hindering the primary pharmacophore. acs.org

The electronic properties of substituents on the benzamide phenyl ring, whether they are electron-donating or electron-withdrawing, play a significant role in modulating activity. libretexts.orglibretexts.org These effects are transmitted through both inductive and resonance mechanisms. libretexts.org Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of a binding site. nih.gov Conversely, electron-withdrawing groups decrease the ring's electron density. libretexts.org The interplay of these electronic effects can fine-tune the binding affinity of the molecule. nih.gov

Steric effects are also a critical consideration. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or diminish activity by causing steric clashes with the target protein. The size and shape of the substituent must be complementary to the topology of the binding site for optimal interaction.

Table 2: Electronic and Steric Effects of Phenyl Ring Substituents

Substituent TypeEffect on ActivityExamples
Electron-Donating Can enhance activity by increasing electron density and promoting favorable interactions. nih.gov-OH, -OCH₃, -CH₃
Electron-Withdrawing Can either increase or decrease activity depending on the specific interactions required by the target.-NO₂, -CN, -CF₃
Small Steric Profile Generally well-tolerated and can be used to probe for specific interactions.-F, -Cl
Large Steric Profile Can enhance activity if they fit into a hydrophobic pocket, or decrease activity due to steric hindrance.-t-butyl, -phenyl

Modifications of the N-Methyl Group

The N-methyl group on the benzamide nitrogen is another site for modification that can influence the compound's properties. Altering the size of this alkyl group can impact steric interactions, solubility, and metabolic stability.

In some series of benzamide derivatives, replacement of the N-methyl group with larger alkyl groups, such as ethyl or propyl, has been explored. acs.org Such modifications can lead to changes in the compound's conformation and its ability to fit into the binding pocket. In certain cases, complete removal of the N-alkyl group or its replacement with a hydrogen atom can also have a significant effect on activity, highlighting the importance of this group for proper orientation within the binding site. Studies on related N-benzylbenzamides have shown that variations of the α-substituent, from methyl to propyl or even phenyl, can have varied effects on activity, suggesting that the space for structural modifications in this region can be quite limited. acs.org

Table 3: Effects of N-Methyl Group Modifications

ModificationPotential Impact on ActivityRationale
Replacement with larger alkyl groups (e.g., ethyl, propyl) Can either increase or decrease activity. acs.orgAlters steric profile and may improve hydrophobic interactions or cause steric clashes.
Replacement with a hydrogen atom Often leads to a significant change in activity.May alter the preferred conformation and hydrogen bonding potential.
Introduction of cyclopropyl (B3062369) group Can enhance metabolic stability and provide a better fit in some binding sites. nih.govThe rigid nature of the cyclopropyl group can lock the molecule into a more favorable conformation.

Variations within the Ureidomethyl Linker

The urea (B33335) moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor. nih.gov Its conformational preferences are influenced by the substituents on its nitrogen atoms. nih.gov The introduction of N-methyl groups can cause a shift from a trans,trans to a cis,cis conformation. nih.gov

Replacing the urea with a thiourea (B124793) can alter the hydrogen bonding capacity and electronic properties, which may lead to different biological activities. researchgate.netresearchgate.net Furthermore, the substituents on the terminal nitrogen of the urea can be varied to explore additional binding interactions. For example, replacing the terminal hydrogen with alkyl or aryl groups can lead to enhanced potency if these groups can occupy a nearby hydrophobic pocket. In some kinase inhibitors, the urea moiety is crucial for binding to the hinge region of the enzyme. nih.gov

Table 4: Effects of Urea Moiety Alterations

ModificationImpact on ActivityRationale
N-methylation Can alter conformation and activity. nih.govShifts conformational preference from trans,trans to cis,cis. nih.gov
Replacement with thiourea Can lead to a change in biological activity. researchgate.netAlters hydrogen bonding capacity and electronic character.
Substitution on the terminal nitrogen Can enhance potency. nih.govAllows for additional interactions with the target protein.

The length and flexibility of the linker that connects the two main pharmacophores of a molecule are critical for optimal binding. nih.govjohnshopkins.edu A linker that is too short may prevent the two ends of the molecule from reaching their respective binding sites simultaneously. Conversely, a linker that is too long or too flexible can lead to an entropic penalty upon binding, as the molecule loses conformational freedom. nih.gov

Table 5: Effects of Linker Length and Flexibility

ModificationImpact on ActivityRationale
Increasing linker length Can increase activity up to an optimal length. nih.govaps.orgAllows the pharmacophores to span the distance between their binding sites.
Decreasing linker length May decrease activity if the pharmacophores cannot bind simultaneously.Insufficient length to bridge the binding sites.
Increasing linker flexibility Can lead to an entropic penalty upon binding. nih.govLoss of conformational freedom upon binding reduces affinity.
Increasing linker rigidity Can pre-organize the molecule in a bioactive conformation, but may also introduce strain. nih.govReduces the entropic cost of binding but requires a good match to the target's geometry.

Structure-Based Design Principles for Modulating Specific Interactions

The structure-based design of derivatives of this compound has been guided by the goal of optimizing interactions with their target proteins. A key principle in this process is the strategic modification of the benzamide ring to enhance binding affinity and potency. Research into a series of these derivatives as inhibitors for the SARS-CoV papain-like protease (PLpro) illustrates this approach. nih.gov

Initial modifications focused on the substitution of the benzamide ring with methyl and methoxy (B1213986) groups. It was determined that a methyl group at the ortho position of the benzamide ring resulted in the most potent activity among these initial derivatives. Conversely, placing a methoxy group at the same ortho position led to a significant decrease in potency. This suggests that the size and electronic properties of the substituent at this position are critical for optimal interaction with the target's binding pocket. nih.gov

Further design efforts explored the introduction of polar functionalities on the benzamide ring, informed by modeling studies. The substitution with a 5-amino group, for instance, resulted in a significantly more potent inhibitor. This highlights the principle of leveraging polar interactions, such as hydrogen bonds, to strengthen the binding of the ligand to the protein. nih.gov

Another important design principle observed is the significance of the amide NH group. N-methylation of the amide nitrogen was shown to dramatically reduce the inhibitory potency. This indicates that the hydrogen bond donating capability of the amide NH is a crucial interaction for the binding of these compounds to their target. nih.gov The docked conformation of these compounds within the active site of the protein reveals the specific interactions that are modulated by these chemical modifications. nih.gov

The following table summarizes the structure-activity relationship (SAR) for a selection of substituted benzamide derivatives based on these design principles.

CompoundR GroupR' GroupIC50 (µM)
Lead Compound HH8.7
5a 2-MeH>50
5b 3-MeH>50
5c 4-MeH>50
5d 2-OMeH>50
5e 3-OMeH13.5
5f 4-OMeH>50
24 2-Me, 5-NH2H0.56
21 HMe22.6

Data sourced from research on SARS-CoV PLpro inhibitors. nih.gov

Pharmacophore Modeling and Ligand Efficiency Analyses

Pharmacophore modeling is a crucial component in the study of this compound derivatives, allowing for the identification of the essential three-dimensional arrangement of molecular features necessary for biological activity. These models are instrumental in virtual screening campaigns to identify new, potentially active compounds from large chemical databases. nih.gov

For benzamide derivatives, pharmacophore models typically incorporate features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The development of a 3D pharmacophore model for a series of N-benzyl benzamide derivatives, which are structurally related to this compound, has been successfully used to elucidate the key interaction points for their biological target. nih.gov In this context, the model helps in understanding why certain modifications, as discussed in the structure-based design section, lead to an increase or decrease in activity.

Ligand efficiency (LE) is another critical metric used in the analysis of these derivatives. LE provides a measure of the binding energy per atom of a ligand, which helps in identifying compounds that have a high binding affinity relative to their size. This is particularly useful in lead optimization to ensure that increases in potency are not solely due to an increase in molecular weight, which can negatively impact pharmacokinetic properties. While specific LE values for this compound derivatives are not extensively reported in the available literature, the principles of LE are applied to guide the selection of modifications that provide the most efficient interactions with the target.

The process of pharmacophore-based screening involves several steps:

Generation of a Pharmacophore Model: Based on the structure of a known active compound or the protein's active site.

Database Screening: The model is used to filter large databases of chemical compounds.

Hit Identification: Compounds that match the pharmacophore model are identified as potential hits.

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatic approaches play a pivotal role in systematically elucidating the structure-activity relationships (SAR) of this compound derivatives. These computational techniques are employed to build predictive models that can guide the synthesis of more potent and selective compounds. nih.gov

One of the primary chemoinformatic methods used is Quantitative Structure-Activity Relationship (QSAR) modeling. 4D-QSAR, for example, has been applied to N-benzyl benzamide derivatives to create a predictive model for their biological activity. This type of model considers the 3D structure of the compounds along with an additional dimension, which can represent different conformational states or induced-fit effects. nih.gov

Molecular docking is another powerful chemoinformatic tool used to predict the preferred orientation of a ligand when bound to a target protein. For benzamide derivatives, docking studies have been instrumental in visualizing the binding modes and identifying key interactions with amino acid residues in the active site. These insights are invaluable for explaining the observed SAR and for proposing new modifications to enhance binding. nih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov This can reveal important information about the stability of the interactions and the conformational changes that may occur upon binding. For instance, MD simulations of benzamide derivatives have been used to analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) to assess the stability of the complex. nih.gov

The integration of these chemoinformatic approaches provides a comprehensive framework for understanding and predicting the SAR of this compound derivatives, thereby accelerating the drug discovery and development process.

Mechanistic Insights into the Actions of N Methyl 4 Ureidomethyl Benzamide and Its Derivatives

Exploration of Molecular Recognition and Binding Mechanisms

The biological activity of a compound is fundamentally governed by its ability to recognize and bind to specific biological targets, such as proteins and enzymes. For N-Methyl-4-(ureidomethyl)benzamide, these interactions are primarily driven by a combination of hydrogen bonding, hydrophobic forces, and aromatic interactions, dictated by its distinct structural features: a benzamide (B126) group, a urea (B33335) moiety, and a methyl group.

Hydrogen bonds are pivotal for the specific and stable interaction between a ligand and its biological target. nih.gov The urea and benzamide functionalities within this compound are exceptionally capable of forming extensive hydrogen bond networks. nih.govnih.gov

The urea group possesses both hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen) sites, allowing it to form multiple, stable hydrogen bonds with receptor or enzyme active sites. nih.govnih.gov This capacity for dual hydrogen bonding is a key element in the molecular recognition and bioactivity of urea derivatives. nih.gov Similarly, the benzamide group contributes to this network with its N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The formation of these directional interactions is crucial for the stabilization of the ligand-target complex. nih.gov In some instances, intramolecular hydrogen bonds can also form, influencing the molecule's conformation and properties like permeability and solubility. nih.gov

Table 1: Hydrogen Bonding Potential of this compound's Functional Groups

Functional GroupHydrogen Bond DonorsHydrogen Bond AcceptorsPotential Interactions
Urea Two N-H groupsOne C=O groupCan form multiple, directional hydrogen bonds, contributing to high-affinity binding. nih.govnih.gov
Benzamide One N-H groupOne C=O groupParticipates in stabilizing the ligand in the binding pocket through hydrogen bonding. nih.gov

Hydrophobic and Aromatic Interactions

Beyond hydrogen bonding, hydrophobic and aromatic interactions play a significant role in the binding of this compound to its biological targets. mdpi.comresearchgate.net The benzene (B151609) ring of the benzamide moiety is a key contributor to these interactions.

The aromatic ring can engage in several types of non-covalent interactions:

π-π Stacking: The flat surface of the benzene ring can stack with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein. nih.gov

NH-π Interactions: The N-H groups of the urea or amide can interact favorably with the electron-rich face of an aromatic ring. nih.gov

Hydrophobic Interactions: The non-polar surface of the benzene ring and the methyl group can fit into hydrophobic pockets within the target protein, displacing water molecules and leading to a thermodynamically favorable interaction. mdpi.comresearchgate.net

The combination of hydrophilic (hydrogen bonding) and hydrophobic interactions is a powerful strategy in drug design, and the structure of this compound is well-suited to leverage both. nih.gov

Enzyme Inhibition Mechanisms (Relevant to general benzamide and urea derivatives)

Benzamide and urea derivatives are known to act as inhibitors for a variety of enzymes, playing a role in the treatment of numerous diseases. nih.govsigmaaldrich.comresearchgate.net The mechanism of inhibition can vary depending on the specific enzyme and the structure of the inhibitor.

Urea derivatives, for example, can act as substrate analogs for enzymes like urease, competitively inhibiting their activity. nih.gov In some cases, the urea moiety can mimic the transition state of an enzyme-catalyzed reaction, leading to potent inhibition. nih.gov For instance, 1,3-disubstituted ureas have been shown to inhibit soluble epoxide hydrolase (sEH) by mimicking the transition state of the epoxide ring-opening reaction and forming strong hydrogen bonds with key residues in the active site. nih.gov Some urea derivatives can also act as irreversible inhibitors by forming covalent bonds with the enzyme. nih.gov

Benzamide derivatives have been extensively studied as inhibitors of histone deacetylases (HDACs). nih.govsigmaaldrich.com These inhibitors typically feature a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with residues at the rim of the active site tunnel. nih.gov

Enzyme inhibitors can be classified based on how they affect the enzyme's kinetics. Common types of inhibition include competitive, non-competitive, uncompetitive, and mixed-type inhibition.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, competing with it. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). Some urease inhibitors that are urea derivatives exhibit competitive inhibition. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This decreases the Vmax but does not change the Km.

Mixed-type Inhibition: The inhibitor also binds to an allosteric site, but it has a different affinity for the free enzyme and the enzyme-substrate complex. This type of inhibition affects both Km and Vmax. Some benzamide derivatives have been reported to exhibit mixed-type inhibition against certain enzymes.

The determination of the inhibition type is crucial for understanding the inhibitor's mechanism of action and for optimizing its therapeutic potential.

Receptor Binding and Modulation Mechanisms (Relevant to general benzamide and urea derivatives)

Benzamide and urea derivatives are also known to interact with a wide range of receptors, often acting as allosteric modulators rather than direct agonists or antagonists. mdpi.comnih.govnih.gov This mode of action offers several advantages in drug development, including the potential for greater selectivity and a more nuanced modulation of receptor activity. nih.gov

Allosteric modulators bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand binds. wikipedia.org This binding event induces a conformational change in the receptor, which in turn alters the binding or signaling efficacy of the orthosteric ligand. wikipedia.org There are several types of allosteric modulators:

Positive Allosteric Modulators (PAMs): These compounds enhance the affinity and/or efficacy of the endogenous agonist. wikipedia.org Benzodiazepines, for example, are PAMs of the GABA-A receptor. nih.govwikipedia.org

Negative Allosteric Modulators (NAMs): These compounds reduce the affinity and/or efficacy of the endogenous agonist. wikipedia.org Aryl benzamide derivatives have been identified as NAMs for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com

Silent Allosteric Modulators (SAMs) or Neutral Allosteric Ligands: These bind to an allosteric site but have no effect on the orthosteric ligand's activity on their own. However, they can block the binding of other allosteric modulators (PAMs or NAMs). nih.gov

The functional outcome of allosteric modulation depends on the cooperativity between the allosteric modulator and the orthosteric ligand. nih.gov This mechanism allows for a fine-tuning of receptor function that is often not possible with traditional agonists or antagonists.

Table 2: Principles of Allosteric Modulation

Modulator TypeMechanism of ActionEffect on AgonistExample Class
Positive (PAM) Binds to an allosteric site, inducing a conformational change that favors agonist binding/signaling. wikipedia.orgIncreases affinity and/or efficacy. wikipedia.orgBenzodiazepines at GABA-A receptors. nih.gov
Negative (NAM) Binds to an allosteric site, inducing a conformational change that disfavors agonist binding/signaling. wikipedia.orgDecreases affinity and/or efficacy. wikipedia.orgAryl benzamides at mGluR5. mdpi.com
Silent (SAM) Binds to an allosteric site without affecting agonist activity but blocks other modulators. nih.govNo direct effect on agonist activity.Can prevent PAMs or NAMs from binding. nih.gov

Mechanistic Investigations in Organic Reactions Involving Benzamide Derivatives

The study of reaction mechanisms in organic chemistry provides fundamental insights into how molecules transform. For benzamide derivatives, including this compound, understanding these mechanisms is crucial for optimizing reaction conditions, developing new synthetic methods, and controlling product selectivity. This section delves into the mechanistic investigations of organic reactions involving this class of compounds, with a focus on catalytic cycles and the identification of key intermediates.

Catalytic Cycles and Intermediate Identification

Catalytic cycles are fundamental to many modern organic transformations, offering efficient and environmentally benign routes to complex molecules. In the context of benzamide derivatives, transition metal-catalyzed reactions are particularly prominent. These reactions often proceed through a series of well-defined steps involving the metal center, which can be elucidated through a combination of experimental and computational techniques.

One of the most significant areas of research for benzamide derivatives is the functionalization of C-H bonds. These reactions allow for the direct conversion of otherwise unreactive C-H bonds into new functional groups, streamlining synthetic pathways. A general catalytic cycle for the amidation of benzamides often involves a directed C-H activation step. researchgate.net The benzamide's carbonyl group can act as a directing group, coordinating to a metal catalyst and positioning it for the selective activation of a C-H bond, typically at the ortho-position of the benzene ring.

Table 1: Key Steps in a Generalized Catalytic Cycle for C-H Amination of Benzamides

StepDescription
Coordination The benzamide substrate coordinates to the metal catalyst.
C-H Activation The metal center cleaves a C-H bond to form a metallacyclic intermediate.
Oxidative Addition/Reductive Elimination The nitrogen source reacts with the metallacycle, leading to the formation of the C-N bond and regeneration of the catalyst.

The identification of intermediates in these catalytic cycles is paramount to confirming the proposed mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are invaluable for characterizing these transient species. For instance, in rhodium-catalyzed carbonylation reactions of benzamides, distinct rhodium-containing intermediates have been proposed and, in some cases, isolated, providing a clearer picture of the reaction pathway. researchgate.net

Furthermore, the study of enzyme-catalyzed reactions involving benzamide derivatives has revealed intricate mechanistic details. For example, in the hydrolysis of nitriles to amides by nitrile hydratase, spectroscopic methods like Electron Paramagnetic Resonance (EPR) have been employed to identify intermediate species along the reaction pathway. marquette.edu While not a direct reaction of the benzamide itself, this provides insight into the types of intermediates that can be formed at a metal center in a biological environment.

In addition to metal-catalyzed processes, photoredox catalysis has emerged as a powerful tool for the functionalization of benzamides. acs.org These reactions often involve radical intermediates, which can be detected and studied using techniques such as transient absorption spectroscopy. The generation of amidyl radicals from N-aryloxy amides via single-electron transfer (SET) has been shown to facilitate reactions like C-H functionalization. researchgate.net

The table below summarizes various reaction types involving benzamide derivatives and the typical intermediates that are proposed or identified.

Table 2: Reactions of Benzamide Derivatives and Associated Intermediates

Reaction TypeCatalyst/ConditionsKey Intermediate(s)
C-H AminationTransition Metal (e.g., Co, Rh)Metallacycle, Nitrenoid
C-H/N-H CarbonylationNickel Catalyst, CONickelacycle
Photoredox C-H ArylationPhotocatalyst, LightAmidyl Radical, Aryl Radical
Enzymatic Hydrolysis (of precursor nitriles)Nitrile HydrataseMetal-bound substrate, Iminol/amide tautomer

It is important to note that while these mechanistic principles are broadly applicable to benzamide derivatives, the specific intermediates and the energetics of the catalytic cycle can be influenced by the substituents on the benzamide core. For this compound, the ureidomethyl group at the para-position could potentially influence the electronic properties of the aromatic ring and its interaction with catalysts, although specific mechanistic studies on this particular compound are not widely reported.

Advanced Research Directions and Potential Non Clinical Applications

Development of N-Methyl-4-(ureidomethyl)benzamide as Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological systems with molecular precision. This compound possesses structural features that make it a candidate for development into such a probe. Benzamide (B126) derivatives are known to be versatile scaffolds in medicinal chemistry, often serving as building blocks for compounds that target specific enzymes or receptors. mdpi.com The ureidomethyl group, with its capacity for hydrogen bonding, can be engineered to interact with specific biological targets.

The design of a chemical probe based on this compound would involve modifying its structure to incorporate reporter groups, such as fluorophores or affinity tags, without compromising its binding affinity for a target of interest. The N-methyl group could be a site for such modifications, or further functionalization could be introduced on the benzene (B151609) ring. The potential applications for such probes are vast, ranging from assays to visualize the distribution of a target protein within a cell to tools for validating new drug targets.

Potential Probe Type Structural Modification Potential Application
Fluorescent ProbeAttachment of a fluorophoreCellular imaging of a target protein
Affinity-Based ProbeIncorporation of a biotin (B1667282) tagPull-down assays to identify binding partners
Photoaffinity ProbeAddition of a photoreactive groupCovalent labeling of a target for identification

Applications in Materials Science (e.g., Polymer Modification, Resin Development)

In the realm of materials science, the properties of this compound, particularly its ability to form strong intermolecular interactions, could be harnessed for the development of novel polymers and resins. The ureido group is well-known for its capacity to form strong, directional hydrogen bonds, similar to those found in ureido-benzoic acids and ureido-pyrimidinones, which are known to self-assemble into higher-order structures. tue.nltue.nl

This hydrogen-bonding capability could be exploited in several ways:

Polymer Modification: Incorporating this compound as a side chain or as a cross-linking agent in a polymer backbone could significantly alter the material's properties. The introduction of these hydrogen-bonding motifs could enhance the polymer's mechanical strength, thermal stability, and solvent resistance.

Resin Development: In thermosetting resins, the compound could act as a reactive monomer or a curing agent. The formation of a dense network of hydrogen bonds during the curing process would lead to a highly cross-linked and robust material.

Functional Materials: The specific binding properties of the ureidomethylbenzamide moiety could be used to create functional materials, such as sensors or separation membranes, where the material's interaction with its environment is crucial. Recent trends in materials science focus on the functionalization of materials at the nanoscale, and this compound could be a valuable building block in such endeavors. nih.gov

Role as Reagents or Catalysts in Organic Synthesis

While there is no direct evidence of this compound being used as a catalyst, its structure suggests potential as a specialized reagent or a building block in organic synthesis. Benzamides are common intermediates in the synthesis of more complex molecules, including pharmaceuticals. mdpi.com The ureidomethyl group can participate in a variety of chemical transformations, making it a versatile handle for further synthetic modifications.

The compound could serve as a precursor for the synthesis of:

Heterocyclic Compounds: The urea (B33335) functionality can be a key component in the formation of various heterocyclic rings, which are prevalent in medicinal chemistry.

Macrocycles: The directional hydrogen-bonding properties of the ureidomethyl group could be used to template the synthesis of macrocyclic compounds.

Functionalized Aromatics: The benzene ring can be further functionalized through electrophilic aromatic substitution, allowing for the introduction of a wide range of other chemical groups.

Exploration as Components in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a field where this compound shows significant promise. The ureido group is a powerful motif for directing self-assembly through the formation of strong and specific hydrogen bonds. tue.nl This can lead to the spontaneous formation of well-ordered, one-dimensional, or two-dimensional structures.

The self-assembly of this compound could be driven by the formation of hydrogen-bonded dimers or tapes, a phenomenon observed in related ureido-containing molecules. tue.nl These supramolecular assemblies could find applications in:

Gels and Liquid Crystals: The formation of extended, fibrous networks through self-assembly can lead to the gelation of solvents or the formation of liquid crystalline phases.

Nanomaterials: The bottom-up construction of nanomaterials with defined shapes and functionalities can be achieved through the self-assembly of molecular building blocks.

Host-Guest Chemistry: The ureidomethylbenzamide structure could be incorporated into larger host molecules designed to bind specific guest molecules within a defined cavity. The principles of host-guest chemistry are fundamental to the development of drug delivery systems and molecular sensors. nih.gov

Supramolecular Structure Driving Interaction Potential Application
DimersHydrogen bonding between ureido groupsBuilding blocks for larger assemblies
1D Tapes/FibersExtended hydrogen-bonding networksGelators, components of liquid crystals
2D SheetsPlanar self-assemblyNanostructured surfaces, membranes

Future Research Opportunities and Challenges in Ureidomethyl Benzamide Chemistry

The field of ureidomethyl benzamide chemistry, while still nascent, presents numerous opportunities for future research. A primary challenge is the development of efficient and scalable synthetic routes to a wider variety of these compounds, allowing for a systematic investigation of their structure-property relationships.

Future research could focus on:

Combinatorial Chemistry: The synthesis of libraries of ureidomethyl benzamide derivatives with diverse substituents would enable high-throughput screening for applications in areas such as drug discovery and materials science.

Computational Modeling: The use of computational methods, such as density functional theory (DFT), could help to predict the self-assembly behavior and binding properties of these compounds, guiding experimental efforts.

Bioconjugation: The development of methods to attach ureidomethyl benzamides to biomolecules, such as proteins and nucleic acids, would open up new avenues for their use as biological probes and therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.